molecular formula C6H16Cl2N2 B3059357 2,6-Dimethylpiperazine dihydrochloride CAS No. 98618-52-1

2,6-Dimethylpiperazine dihydrochloride

Cat. No.: B3059357
CAS No.: 98618-52-1
M. Wt: 187.11 g/mol
InChI Key: SFOYHYMXNYOPAI-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. It is characterized by the presence of two methyl groups attached to the piperazine ring, and it is commonly used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of L-N-Boc-alaninamide with R-propylene oxide under specific conditions to yield the desired product . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced derivatives, which have significant applications in pharmaceuticals and chemical research .

Scientific Research Applications

2,6-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving GABA receptors, leading to various physiological responses .

Comparison with Similar Compounds

  • 1,4-Dimethylpiperazine
  • 2-Methylpiperazine
  • 1-Methylpiperazine
  • trans-2,5-Dimethylpiperazine

Comparison: Compared to these similar compounds, 2,6-dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized applications where other piperazine derivatives may not be as effective .

Properties

IUPAC Name

2,6-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYHYMXNYOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623503
Record name 2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98618-52-1
Record name 2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 2
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 3
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 4
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 5
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 6
2,6-Dimethylpiperazine dihydrochloride

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